

Spectroscopic data comparison for phenyl propionate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenyl propionate	
Cat. No.:	B036179	Get Quote

A Comparative Analysis of Phenyl Propionate from Leading Chemical Suppliers

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of **phenyl propionate** sourced from three prominent suppliers: Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher Scientific), and TCI Chemicals. The comparison is based on publicly available spectroscopic data to assist in the selection of the most suitable product for your research needs.

This document presents a summary of spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), for **phenyl propionate**. Detailed experimental protocols for these analytical techniques are also provided to ensure reproducibility and accurate comparison.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for **phenyl propionate**, based on typical values found in chemical literature and databases. While supplier-specific certificates of analysis provide the most accurate data for a given batch, this compilation serves as a baseline for what researchers can expect.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
-CH₃ (Methyl)	~1.25	Triplet	ЗН	~7.6
-CH ₂ - (Methylene)	~2.60	Quartet	2H	~7.6
Aromatic C-H	~7.10-7.45	Multiplet	5H	-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Assignment	Chemical Shift (δ) ppm
-CH₃ (Methyl)	~9.2
-CH ₂ - (Methylene)	~27.7
Aromatic C-H (ortho)	~121.6
Aromatic C-H (para)	~125.8
Aromatic C-H (meta)	~129.4
Aromatic C (ipso, attached to oxygen)	~150.8
C=O (Carbonyl)	~173.2

IR (Infrared) Spectroscopy Data

Functional Group	Vibrational Mode	**Wavenumber (cm ⁻¹) **
C=O (Ester)	Stretch	~1760
C-O (Ester)	Stretch	~1200
C-H (Aromatic)	Stretch	~3070
C=C (Aromatic)	Stretch	~1595, 1495
C-H (Aliphatic)	Stretch	~2980, 2940

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

Fragment	m/z (mass-to-charge ratio)	Relative Intensity
[M]+ (Molecular Ion)	150.17	Moderate
[C ₆ H ₅ OH] ⁺	94	High
[C ₃ H ₅ O] ⁺	57	High (Base Peak)
[C ₆ H ₅] ⁺	77	Moderate

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A sample of **phenyl propionate** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

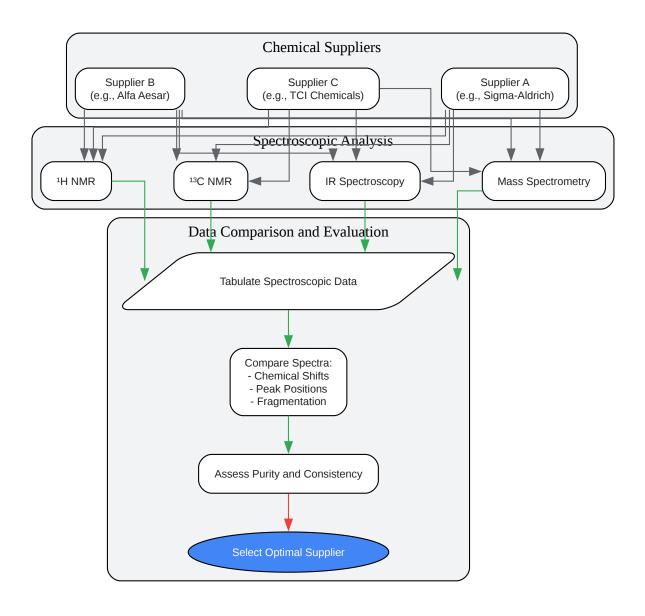
- ¹H NMR Acquisition: Proton spectra are recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically co-added.
- ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling is applied during acquisition. Typically, 1024 scans are accumulated.
- Data Processing: The raw data (Free Induction Decay FID) is processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by a Fourier transform. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C.

2. Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of neat liquid **phenyl propionate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum is converted to absorbance. Key peaks corresponding to the functional groups are identified and their wavenumbers are recorded.

3. Mass Spectrometry (MS)

 Sample Introduction: The phenyl propionate sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate is injected.



- Instrumentation: An electron ionization (EI) mass spectrometer is used.
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Interpretation: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of **phenyl propionate** from different suppliers.

Click to download full resolution via product page

Caption: Workflow for comparing **phenyl propionate** from different suppliers.

• To cite this document: BenchChem. [Spectroscopic data comparison for phenyl propionate from different suppliers]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b036179#spectroscopic-data-comparison-for-phenyl-propionate-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com